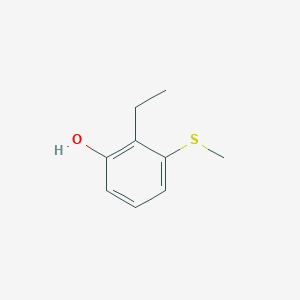

2-Ethyl-3-(methylthio)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12OS |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

2-ethyl-3-methylsulfanylphenol |

InChI |

InChI=1S/C9H12OS/c1-3-7-8(10)5-4-6-9(7)11-2/h4-6,10H,3H2,1-2H3 |

InChI Key |

ZQVRMAWAZUOSAT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1SC)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 3 Methylthio Phenol and Analogous Structures

Autocatalytic Methylthiomethylation of Phenolic Substrates

A notable and efficient method for the synthesis of methylthiomethyl (MTM) ethers from phenolic substrates involves an autocatalytic methylthiomethylation reaction. nih.gov This approach utilizes dimethylsulfoxide (DMSO) as both the solvent and the source of the methylthiomethyl group, presenting a simple and practical protocol for this transformation. nih.gov

The reaction proceeds without the need for an external catalyst, highlighting its autocatalytic nature. nih.gov In this process, various phenols undergo a smooth conversion to their corresponding methylthiomethyl ethers, affording the products in yields ranging from moderate to excellent. nih.gov Key features of this methodology include its operational simplicity, broad substrate scope, and good tolerance of various functional groups. nih.gov The mechanism is proposed to involve the formation of a DMSO enolate. nih.gov

The general reaction scheme involves heating the phenolic substrate in DMSO. This process has been demonstrated to be effective for a diverse range of phenols, showcasing its versatility in synthetic organic chemistry.

Detailed studies have demonstrated the efficacy of this autocatalytic methylthiomethylation for a variety of phenolic substrates. The reaction conditions and corresponding yields for several phenols are summarized in the table below. The data illustrates the successful application of this method to phenols bearing both electron-donating and electron-withdrawing groups.

| Phenolic Substrate | Product | Yield (%) |

| Phenol (B47542) | O-(methylthiomethyl)phenol | 85 |

| 4-Methylphenol | 1-Methyl-4-((methylthio)methoxy)benzene | 82 |

| 4-Methoxyphenol | 1-Methoxy-4-((methylthio)methoxy)benzene | 88 |

| 4-Chlorophenol | 1-Chloro-4-((methylthio)methoxy)benzene | 75 |

| 4-Bromophenol | 1-Bromo-4-((methylthio)methoxy)benzene | 78 |

| 4-Nitrophenol (B140041) | 1-Nitro-4-((methylthio)methoxy)benzene | 65 |

| 2-Nitrophenol | 1-Nitro-2-((methylthio)methoxy)benzene | 72 |

| 2,4-Dichlorophenol | 2,4-Dichloro-1-((methylthio)methoxy)benzene | 80 |

Chemical Reactivity and Mechanistic Transformations of 2 Ethyl 3 Methylthio Phenol

Oxidative Pathways of the Methylthio Moiety

The methylthio (-SCH3) group is generally susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones. This transformation is a common reaction for thioethers.

Formation of Sulfoxides and Sulfones

The oxidation of a thioether to a sulfoxide (B87167) and then to a sulfone represents a two-step increase in the oxidation state of the sulfur atom. This process is typically achieved using various oxidizing agents. The reaction proceeds through a polar mechanism where the nucleophilic sulfur atom attacks the electrophilic oxygen of the oxidant. The resulting sulfoxide is less nucleophilic than the starting thioether, making the second oxidation to a sulfone generally require harsher conditions or more potent oxidizing agents.

Reactivity with Common Oxidizing Agents

A variety of oxidizing agents are known to convert thioethers to sulfoxides and sulfones. These include hydrogen peroxide, peroxy acids (like m-CPBA), and periodates. The selectivity for sulfoxide versus sulfone formation can often be controlled by the choice of oxidant, stoichiometry, and reaction conditions such as temperature and solvent. For instance, mild oxidation, often at low temperatures, tends to favor the formation of the sulfoxide, while more vigorous conditions or an excess of the oxidizing agent will typically lead to the sulfone. While no specific studies on 2-Ethyl-3-(methylthio)phenol were found, the enzymatic oxidation of the related compound 3-methyl-4-(methylthio)phenol (B1676489) has been reported to yield the corresponding sulfoxide.

Reductive Transformations of the Organosulfur Group

The organosulfur group in thioethers can also undergo reductive transformations, although this is less common than oxidation.

Generation of Thiol and Thioether Derivatives

Reductive cleavage of the C-S bond in a thioether can lead to the formation of a thiol (mercaptan). This can be achieved using reducing agents such as sodium in liquid ammonia (B1221849) or with Raney nickel. These reactions, however, are often substrate-dependent and can be influenced by the other functional groups present in the molecule. The synthesis of various thiol and thioether derivatives from phenolic compounds is a known area of research, often involving multi-step synthetic sequences.

Aromatic Substitution on the Phenolic Nucleus

The phenolic nucleus is activated towards electrophilic aromatic substitution, with the hydroxyl group being a strong ortho-, para-directing group. The ethyl and methylthio substituents will also influence the regioselectivity of such reactions.

Halogenation Studies

Halogenation (e.g., bromination or chlorination) of phenols typically proceeds readily without the need for a Lewis acid catalyst due to the activating nature of the hydroxyl group. The positions ortho and para to the hydroxyl group are the most reactive sites. In the case of this compound, the directing effects of the hydroxyl, ethyl, and methylthio groups would collectively determine the position of halogenation. The ortho- and para-positions relative to the strongly activating hydroxyl group (positions 4, 6, and the already substituted position 2) would be the most likely sites for electrophilic attack. However, without experimental data, the precise outcome of halogenation on this specific substrate remains speculative.

Nitration Reactions

The nitration of phenols is a fundamental electrophilic aromatic substitution reaction that introduces a nitro (-NO₂) group onto the aromatic ring. For a substituted phenol (B47542) like this compound, the regiochemical outcome of the reaction is dictated by the electronic and steric effects of the substituents already present: the hydroxyl (-OH), ethyl (-CH₂CH₃), and methylthio (-SCH₃) groups.

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The methylthio group is also an activating, ortho, para-director. The ethyl group is a weakly activating, ortho, para-director. The positions ortho to the powerful hydroxyl group are position 6 and position 2 (which is already substituted). The position para to the hydroxyl group is position 5. The positions ortho to the methylthio group are position 2 (substituted) and position 4. The position para to the methylthio group is position 6.

Given the combined directing effects, nitration is expected to occur primarily at the positions activated by the hydroxyl and methylthio groups that are sterically accessible. The most likely positions for nitration are C4, C6, and C5.

The reaction is typically carried out using a nitrating agent, such as dilute nitric acid or a mixture of nitric acid and sulfuric acid. youtube.com The use of milder reagents is often preferred for phenols to prevent over-oxidation and the formation of polymeric byproducts. researchgate.net Metal nitrates, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂ · 3H₂O), in organic solvents have been used for the selective nitration of phenols, offering control over the ortho/para product ratio. ijcce.ac.ir Another approach involves nitrosation followed by oxidation; reacting the phenol with sodium nitrite (B80452) (NaNO₂) in the presence of an acid generates a p-nitrosophenol intermediate, which is then oxidized to the corresponding p-nitrophenol. sharif.edu

The precise distribution of the resulting nitro-isomers of this compound would depend heavily on the specific reaction conditions, including the nitrating agent, solvent, and temperature. ijcce.ac.ir Steric hindrance from the ethyl group at C2 and the methylthio group at C3 would likely influence the accessibility of the adjacent positions.

Table 1: Predicted Regioselectivity in the Mononitration of this compound

| Position of Nitration | Activating Groups | Steric Hindrance | Predicted Yield |

| C4 | ortho to -SCH₃, meta to -OH, -C₂H₅ | Moderate | Likely product |

| C6 | ortho to -OH, para to -SCH₃ | Low | Major product |

| C5 | para to -OH | Moderate | Possible product |

Coordination Chemistry and Ligand Design

The structure of this compound, featuring a phenolic oxygen, a "soft" thioether sulfur atom, and an aromatic backbone, makes it a valuable precursor for designing polydentate ligands for coordination chemistry.

Development of Schiff Base Ligands Incorporating this compound Moieties

Schiff bases, characterized by the azomethine or imine (-C=N-) group, are a versatile class of ligands synthesized through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). derpharmachemica.comnanobioletters.com To prepare a Schiff base from this compound, a carbonyl function must first be introduced onto the phenolic ring, typically at the C6 position activated by the hydroxyl group, via reactions like formylation (e.g., Vilsmeier-Haack or Duff reaction) or acylation.

The resulting aldehyde, 6-formyl-2-ethyl-3-(methylthio)phenol, can then be refluxed with a selected primary amine in a solvent like methanol (B129727) or ethanol (B145695) to yield the corresponding Schiff base ligand. derpharmachemica.com The general synthetic scheme is as follows:

Formylation: Introduction of a formyl (-CHO) group onto the this compound ring.

Condensation: Reaction of the resulting phenolic aldehyde with a primary amine (R-NH₂) to form the imine linkage.

These ligands are often bidentate or tridentate, coordinating to metal ions through the phenolic oxygen and the imine nitrogen. nanobioletters.com The presence of the methylthio group at the C3 position offers a potential third coordination site (a soft sulfur donor), which can influence the geometry and electronic properties of the resulting metal complexes. mdpi.com

Table 2: General Synthesis of Schiff Base Ligands from this compound

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Formylation | e.g., POCl₃, DMF (Vilsmeier-Haack) | 6-Formyl-2-ethyl-3-(methylthio)phenol |

| 2 | Condensation | R-NH₂ (Primary Amine), Methanol | (E)-6-(((R)-imino)methyl)-2-ethyl-3-(methylthio)phenol |

Complexation with Transition Metal Centers (e.g., Nickel, Rhodium, Copper)

Schiff base ligands derived from substituted phenols readily form stable complexes with a variety of transition metals. nanobioletters.com The coordination typically involves the deprotonated phenolic oxygen and the lone pair of electrons on the imine nitrogen, forming a stable five- or six-membered chelate ring. researchgate.net

Nickel(II) and Copper(II) Complexes: With divalent metal ions like Ni(II) and Cu(II), Schiff base ligands derived from salicylaldehyde (B1680747) analogues typically form complexes with a 2:1 ligand-to-metal stoichiometry, [M(L)₂]. researchgate.net These complexes often adopt a square-planar geometry, particularly with nickel. The reaction involves treating a methanolic solution of the metal acetate (B1210297) with two equivalents of the Schiff base ligand. researchgate.net

Rhodium Complexes: Rhodium can form complexes in various oxidation states. For instance, a reaction with a Rh(I) precursor like [Rh(η⁴-cod)(acetate)]₂ could yield a mononuclear complex, [Rh(η⁴-cod)(L)], where the Schiff base acts as a bidentate N,O-chelate ligand. researchgate.net

The inclusion of the methylthio group from the this compound precursor could lead to ligands that exhibit N,O,S-tridentate coordination, depending on the metal center and the steric environment. This sulfur coordination can stabilize different geometries and influence the catalytic or electronic properties of the final complex.

Table 3: Expected Coordination Complexes with Schiff Base Ligands (L)

| Metal Ion | Precursor Example | Ligand-to-Metal Ratio | Typical Geometry |

| Copper(II) | Cu(OAc)₂·H₂O | 2:1 | Square-planar |

| Nickel(II) | Ni(OAc)₂·4H₂O | 2:1 | Square-planar |

| Rhodium(I) | [Rh(η⁴-cod)(OAc)]₂ | 1:1 | Square-planar (distorted) |

Advanced Analytical Techniques for Elucidation of 2 Ethyl 3 Methylthio Phenol

Hyphenated Chromatographic-Mass Spectrometric Systems

Hyphenated techniques, which couple a separation method with a detection method, are paramount in the analysis of complex mixtures and the definitive identification of specific compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov Due to its phenolic structure, 2-Ethyl-3-(methylthio)phenol possesses sufficient volatility, especially after derivatization, to be amenable to GC-MS analysis. uniroma1.it The process involves injecting the sample into the GC, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the capillary column. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

The identification of this compound in a sample matrix, such as coffee or other food products where sulfur-containing phenols contribute to the aroma, would be achieved by matching both the retention time from the GC and the mass spectrum with that of a known standard. nih.govchromatographyonline.comresearchgate.net The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (168.24 g/mol ) and characteristic fragmentation patterns resulting from the loss of ethyl (-29 Da) or methylthio (-47 Da) groups.

Table 1: Illustrative GC-MS Parameters for Volatile Phenol (B47542) Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | 5% Phenyl Methyl Siloxane (e.g., DB-5ms) | Provides good separation for a wide range of semi-volatile compounds, including phenols. nih.gov |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Oven Program | Initial 50°C, ramp to 280°C at 10°C/min | Separates compounds based on their boiling points. The program is optimized to resolve the target analyte from matrix components. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Ion Source Temp. | 230 °C | Temperature at which molecules are ionized in the mass spectrometer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that creates reproducible fragmentation patterns for library matching. scripps.edu |

| Mass Scan Range | 40-450 m/z | Covers the expected mass range for the parent ion and its primary fragments. |

For exceptionally complex matrices where standard GC-MS may fail to resolve co-eluting compounds, two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govresearchgate.net This technique employs two different columns connected in series via a modulator. The effluent from the first column is trapped, concentrated, and then rapidly re-injected onto the second, shorter column for an additional separation, typically based on a different chemical property like polarity. youtube.com This results in a two-dimensional chromatogram with vastly increased peak capacity. osti.gov

When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC becomes a powerful tool for non-targeted metabolite tracking. nih.govnih.gov TOFMS detectors are capable of very high-speed data acquisition, which is necessary to capture the extremely narrow peaks (often <100 ms (B15284909) wide) produced by the second dimension separation. nih.gov In the context of tracking metabolites of this compound, GC×GC-TOFMS could be used to analyze biological samples to find related compounds that may have been altered through metabolic processes (e.g., hydroxylation, demethylation). The structured nature of the 2D chromatogram, where related compounds often appear in predictable patterns, aids in this discovery process. core.ac.ukfmach.it

Table 2: Comparison of GC-MS and GC×GC-TOFMS for Complex Sample Analysis

| Feature | Conventional GC-MS | GC×GC-TOFMS |

|---|---|---|

| Separation | One-dimensional | Two-dimensional, providing higher resolution. nih.gov |

| Peak Capacity | Lower (hundreds of peaks) | Higher (thousands of peaks). osti.gov |

| Sensitivity | Good | Enhanced due to cryogenic modulation concentrating the analyte. |

| Data Complexity | Simpler (2D plot: time vs. intensity) | More complex (3D plot: time 1 vs. time 2 vs. intensity). |

| Detector Speed | Standard quadrupole sufficient | Requires fast detector like TOFMS. nih.gov |

| Application | Routine analysis, known targets | Complex mixtures, non-targeted screening, metabolite profiling. nih.gov |

For non-volatile or thermally labile metabolites that are not suitable for GC, Ultra-High Performance Liquid Chromatography (UPLC) coupled with a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) is the premier analytical choice. waters.comaquaenergyexpo.com UPLC systems use columns with sub-2 µm particles, which provides faster analysis times and superior chromatographic resolution compared to traditional HPLC. aquaenergyexpo.com

The QTOF-MS combines a quadrupole, which can be used to select a specific precursor ion, with a TOF mass analyzer, which measures the mass-to-charge ratio of ions with very high resolution and accuracy. scripps.edu This is critical for metabolite identification. In a typical workflow, a full scan analysis is performed to detect all potential metabolites in a sample. mdpi.com The high mass accuracy of the TOF allows for the calculation of possible elemental formulas for an unknown peak. Subsequently, a targeted MS/MS experiment is performed where the quadrupole selects the precursor ion of the potential metabolite, which is then fragmented. The resulting high-resolution fragment spectrum provides structural information that, when pieced together, can lead to the identification of the metabolite's structure. mdpi.comsemanticscholar.org For this compound, this technique could identify metabolites such as its glucuronide or sulfate (B86663) conjugates. nih.gov

Ion Mobility Spectrometry (IMS) is a rapid, gas-phase separation technique that can be coupled with mass spectrometry to provide an additional dimension of separation. nih.govmdpi.com After ionization, ions are guided into a drift tube filled with a neutral buffer gas. Under the influence of an electric field, ions travel through the tube, separating based on their size, shape, and charge—a property known as their collision cross-section (CCS). lcms.cznih.gov This technique is particularly powerful for separating isomeric and isobaric metabolites that cannot be distinguished by mass spectrometry alone. chromatographyonline.comtofwerk.com

When integrated into a UPLC-MS workflow (i.e., UPLC-IMS-MS), IMS provides a third layer of separation, significantly enhancing peak capacity and analytical confidence. lcms.czchromatographyonline.com For the metabolite profiling of this compound, IMS-MS could differentiate between positional isomers of a hydroxylated metabolite, for example. The CCS value obtained from IMS serves as an additional, unique molecular identifier, aiding in the creation of more robust metabolite libraries and increasing the confidence of identifications. chromatographyonline.com

Structural Elucidation by Spectroscopic and Diffraction Methods

While mass spectrometry provides information on mass and fragmentation, other spectroscopic techniques are required to definitively elucidate the complete chemical structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. nd.edu It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: A ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration). bbhegdecollege.com For this compound, one would expect to see distinct signals for the aromatic protons, the phenolic -OH proton, the ethyl group's -CH₂- and -CH₃ protons, and the methylthio -SCH₃ protons. The coupling between adjacent protons would provide clear evidence for the ethyl group and the substitution pattern on the aromatic ring.

¹³C NMR: A ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule and their chemical environment. For this compound, distinct signals would be observed for each of the nine carbon atoms (six aromatic, one ethyl -CH₂-, one ethyl -CH₃, and one -SCH₃). The chemical shifts would be characteristic of carbons in an aromatic ring, those bonded to oxygen and sulfur, and those in an alkyl chain.

Together, ¹H and ¹³C NMR data, often supplemented with 2D NMR experiments (like COSY and HSQC), allow for the complete and unequivocal assignment of the molecule's structure. nd.edunih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -CH₂ -CH₃ | ~2.6 (quartet) | ~22 | Methylene protons adjacent to an aromatic ring and a methyl group. |

| -CH₂-CH₃ | ~1.2 (triplet) | ~14 | Methyl protons of the ethyl group. |

| -S-CH₃ | ~2.4 (singlet) | ~16 | Methyl protons attached to a sulfur atom. |

| -OH | ~5.0-6.0 (singlet, broad) | N/A | Phenolic proton, shift is variable and it exchanges with D₂O. nd.edu |

| Aromatic-H | ~6.7-7.2 (multiplets) | N/A | Three protons on the aromatic ring, with splitting patterns determined by their positions relative to each other. |

| Aromatic C (various) | N/A | ~115-155 | Six distinct signals for the aromatic carbons, with shifts influenced by the -OH, -ethyl, and -SCH₃ substituents. |

Note: These are predicted values based on standard chemical shift tables and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in this compound. The IR spectrum of a related compound, 2-ethylphenol (B104991), shows a characteristic broad absorption band for the O-H stretch in the region of 3300 to 3400 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding. Additionally, a strong C-O stretching vibration is typically observed around 1000 cm⁻¹. libretexts.org For aromatic compounds like phenols, bands in the 1500-1600 cm⁻¹ region are also expected, corresponding to C=C stretching vibrations within the aromatic ring. libretexts.org The presence of the ethyl and methylthio groups would introduce additional C-H stretching and bending vibrations. For instance, the IR spectra of 2-ethyl phenol and 2-n-butyl phenol exhibit distinct differences in the C-H stretching region (3150-2980 cm⁻¹) of the alkyl groups attached to the aromatic ring. researchgate.net

| Spectroscopic Data for Related Phenolic Compounds | |

| Compound | IR Spectral Features (cm⁻¹) |

| 2-Ethylphenol | O-H Stretch: ~3300-3400 (broad), C-O Stretch: ~1073, Aromatic C=C Stretch: ~1500-1600. libretexts.orgnist.govchemicalbook.com |

| 3-Ethylphenol | Similar characteristic peaks to 2-ethylphenol are expected. nist.gov |

| Phenol | O-H Stretch: ~3500 (less broad than aliphatic alcohols), Aromatic C=C Stretch: ~1500-1600. libretexts.org |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. Although a specific single-crystal X-ray structure determination for this compound is not found in the provided search results, the methodology is well-established for similar organic molecules. nih.gov

The process would involve growing a suitable single crystal of this compound, which can be achieved through techniques like slow evaporation of a solvent. nih.gov The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined. This analysis would confirm the connectivity of the ethyl, methylthio, and hydroxyl groups to the phenol ring and reveal the conformation of the molecule in the solid state. For example, in a study of a different complex organic molecule, single-crystal X-ray diffraction confirmed the structure that was initially assigned based on spectroscopic data. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, allowing for the calculation of the molecular formula. chiralen.com For this compound (C₉H₁₂OS), the exact mass can be calculated and compared to the experimentally measured mass. chiralen.com

The molecular weight of this compound is 168.26 g/mol . chiralen.com In mass spectrometry, phenols typically show a strong molecular ion peak. libretexts.org Common fragmentation patterns for phenols include the loss of CO (a fragment with a mass of 28) and the loss of a formyl radical (HCO·, a fragment with a mass of 29). libretexts.org The presence of the ethyl and methylthio groups would lead to additional characteristic fragmentation pathways that can be analyzed to confirm the structure.

| Mass Spectrometry Data for this compound | |

| Molecular Formula | C₉H₁₂OS chiralen.com |

| Molecular Weight | 168.26 g/mol chiralen.com |

| Exact Mass | Can be precisely calculated and measured by HRMS. |

Olfactometric Profiling in Flavor and Aroma Research

Olfactometric techniques are crucial for identifying and characterizing the odor-active compounds in a sample. These methods combine gas chromatography with human sensory perception.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a technique where the effluent from a gas chromatograph is split, with one portion going to a detector (like a mass spectrometer) and the other to a sniffing port where a trained assessor can detect and describe the odors of the separated compounds as they elute. nih.gov This method is essential for determining which of the many volatile compounds in a sample actually contribute to its aroma. nih.gov

Aroma Extract Dilution Analysis (AEDA) for Potency Assessment

Aroma Extract Dilution Analysis (AEDA) is a technique used to determine the relative odor potency of the aroma-active compounds in a sample. researchgate.net In AEDA, a sample extract is sequentially diluted, and each dilution is analyzed by GC-O until no odor can be detected. The highest dilution at which an odorant can still be perceived is its flavor dilution (FD) factor, which is a measure of its odor potency. researchgate.net

Elemental and Surface Composition Analysis

While techniques like HRMS provide the elemental composition of the molecule as a whole, other methods can be used to analyze the elemental composition of a bulk sample or its surface. For organic compounds like this compound, combustion analysis is a classical method to determine the weight percentages of carbon, hydrogen, and sulfur. This data can be used to empirically determine the elemental formula.

Surface-sensitive techniques are generally more applicable to solid materials or films. However, in the context of the synthesis of related compounds, the final product is often characterized to confirm its purity and composition. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Sulfur Speciation in Degradation Studies

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. In the context of studying the degradation of this compound, XPS is an invaluable tool for tracking the chemical transformations of the sulfur atom in the methylthio group (-SCH₃). The binding energy of the core electrons of an atom is sensitive to its local chemical environment, an effect known as the "chemical shift." By monitoring these shifts in the sulfur S 2p photoelectron peak, one can elucidate the pathway of degradation, particularly through oxidative processes. diva-portal.org

During a degradation study, this compound may be subjected to various stressors such as chemical oxidants, light, or catalytic processes, which can lead to the oxidation of the sulfur atom. bangor.ac.ukresearchgate.net The initial compound contains sulfur in a thioether linkage (C-S-C). The high-resolution S 2p XPS spectrum for a thioether typically shows a characteristic doublet (S 2p₃/₂ and S 2p₁/₂) with binding energies in the range of 163-164 eV. diva-portal.orgxpsfitting.com

As the degradation proceeds, the thioether can be oxidized to form a series of products with progressively higher oxidation states for the sulfur atom. These transformations are directly observable in the XPS spectrum:

Sulfoxide (B87167) Formation: The first step in oxidation would likely yield the corresponding sulfoxide (2-Ethyl-3-(methylsulfinyl)phenol). This introduces one oxygen atom to the sulfur, causing a shift of the S 2p peak to a higher binding energy.

Sulfone Formation: Further oxidation results in the formation of a sulfone (2-Ethyl-3-(methylsulfonyl)phenol), where the sulfur is bonded to two oxygen atoms. This leads to an even greater shift to a higher binding energy due to the increased positive partial charge on the sulfur atom.

Sulfonic Acid/Sulfate Formation: In advanced stages of degradation, the C-S bond might cleave, leading to the formation of species like sulfonic acids or inorganic sulfates. These highly oxidized sulfur species appear at the highest binding energies in the S 2p spectrum. researchgate.net

By deconvoluting the complex S 2p spectral envelope obtained from a degraded sample, the relative concentrations of the parent compound and its various oxidized degradation products can be quantified. This allows researchers to map the degradation pathway and understand the kinetics of the reaction. For instance, the presence of sulfone without a significant sulfoxide signal might suggest a rapid two-step oxidation.

Research Findings:

While specific XPS studies on the degradation of this compound are not prevalent in public literature, extensive research on analogous organosulfur compounds provides a clear framework for data interpretation. Studies on the oxidation of sulfur-containing polymers and the degradation of phenolic compounds using sulfur-doped catalysts have demonstrated the power of XPS in identifying sulfur species from sulfides to sulfates. bangor.ac.uk The binding energies for different sulfur functional groups are well-established, allowing for reliable identification of degradation intermediates and final products. xpsfitting.com

The table below summarizes the expected S 2p₃/₂ binding energies for this compound and its potential oxidative degradation products, based on data from analogous compounds.

| Compound Name | Sulfur Functional Group | Expected S 2p₃/₂ Binding Energy (eV) | Reference |

|---|---|---|---|

| This compound | Thioether (C-S-C) | ~163.0 - 164.0 | diva-portal.orgxpsfitting.com |

| 2-Ethyl-3-(methylsulfinyl)phenol | Sulfoxide (C-S(=O)-C) | ~165.0 - 167.0 | researchgate.net |

| 2-Ethyl-3-(methylsulfonyl)phenol | Sulfone (C-S(=O)₂-C) | ~167.5 - 168.5 | researchgate.net |

| Degradation Byproducts | Sulfonate (R-SO₃⁻) / Sulfate (SO₄²⁻) | ~168.0 - 169.0 | researchgate.net |

This analytical approach provides precise, quantitative insights into the chemical fate of the sulfur moiety in this compound, which is critical for assessing its environmental persistence, the nature of its transformation products, and the efficacy of remediation technologies.

Environmental Chemistry and Biotransformation Studies

Microbial Degradation and Bioremediation Potential

The microbial breakdown of persistent organic pollutants is a key process in their removal from the environment. The structure of 2-Ethyl-3-(methylthio)phenol, featuring a substituted phenolic ring and a thioether group, suggests that its degradation will be influenced by the presence of specific microbial enzymes capable of attacking these moieties.

The presence or absence of oxygen significantly influences the microbial degradation pathways of phenolic compounds.

Aerobic Degradation: In aerobic environments, the initial attack on phenolic compounds is typically mediated by oxygenases. These enzymes introduce hydroxyl groups into the aromatic ring, leading to the formation of catecholic intermediates. These intermediates are then susceptible to ring cleavage by dioxygenases, following either the ortho or meta cleavage pathway, ultimately leading to intermediates of central metabolism. For substituted phenols, the nature and position of the substituents can affect the rate and pathway of degradation nih.gov. The presence of an alkyl group, like the ethyl group in this compound, and a methylthio group may influence the accessibility of the ring to enzymatic attack. Studies on other alkylphenols have shown that they are generally biodegradable under aerobic conditions, although the rate can be influenced by the complexity of the alkyl chain nih.gov.

Anaerobic Degradation: Under anaerobic conditions, the degradation of phenolic compounds proceeds through different mechanisms. The initial activation of the aromatic ring often involves carboxylation or other additions, rather than oxygenation. While some phenols are readily degraded anaerobically, the degradation of others can be slow or may not occur at all nih.gov. For instance, studies on various alkylphenols have demonstrated that while some, like p-cresol, are biodegradable under anaerobic conditions, others with more complex alkyl groups are more recalcitrant nih.gov. The degradation of halogenated aromatic compounds under anaerobic conditions often involves reductive dehalogenation as a key initial step nih.gov. By analogy, the methylthio group in this compound might be a target for initial transformation under anaerobic conditions, although specific pathways for such compounds are not well-documented.

A comparative study on the degradation of a mixture of substituted phenols, including 4-nitrophenol (B140041) and 3,4-dimethylphenol, in a sequencing batch reactor showed that the degradation kinetics in a mixture can differ significantly from single compound tests nih.gov. This suggests that the environmental degradation of this compound could be influenced by the presence of other co-contaminants.

| Condition | General Effect on Phenolic Compound Degradation | Likely Implication for this compound |

| Aerobic | Generally faster degradation, initiated by oxygenases leading to ring cleavage. | Expected to be biodegradable, with the ethyl and methylthio groups influencing the rate and pathway. |

| Anaerobic | Slower degradation, initiated by carboxylation or other additions. Can be inhibited by certain substituents. | Degradation is possible but likely slower than in aerobic conditions. The specific fate of the methylthio group is a key uncertainty. |

The identification of intermediate metabolites is crucial for elucidating degradation pathways and assessing the potential formation of more toxic or persistent transformation products. While no studies have specifically identified the environmental metabolites of this compound, potential pathways can be inferred from the degradation of similar compounds.

Under aerobic conditions, the degradation of phenolic compounds typically proceeds through the formation of a catechol derivative. For this compound, this would likely involve hydroxylation of the aromatic ring. Subsequent meta or ortho cleavage would lead to the formation of aliphatic acids that can enter the Krebs cycle.

In the case of thioethers, microbial metabolism can involve the oxidation of the sulfur atom to form sulfoxides and sulfones. For example, the metabolism of the thioether pesticide fenthion (B1672539) can lead to the formation of its corresponding sulfoxide (B87167) and sulfone derivatives. Therefore, a potential metabolic pathway for this compound in the environment could involve the oxidation of the methylthio group.

Under anaerobic conditions, the degradation of p-ethylphenol by the bacterium Aromatoleum aromaticum has been shown to proceed via hydroxylation of the ethyl group, followed by dehydrogenation to p-hydroxyacetophenone nih.gov. A similar initial attack on the ethyl group of this compound is conceivable.

| Potential Initial Transformation | Resulting Intermediate Type | Relevance to this compound |

| Aromatic Ring Hydroxylation (Aerobic) | Dihydroxylated phenol (B47542) (Catechol derivative) | A likely initial step in aerobic degradation, preparing the ring for cleavage. |

| Sulfur Oxidation (Aerobic) | Sulfoxide and Sulfone derivatives | A common metabolic pathway for thioethers, potentially occurring alongside ring degradation. |

| Alkyl Group Hydroxylation (Anaerobic) | Phenyl alcohol derivative | An observed pathway for other ethylphenols under anaerobic conditions. |

Computational Modeling for Environmental Fate Prediction

Computational models are valuable tools for predicting the environmental fate of chemicals when experimental data is scarce.

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or property, such as biodegradability. These models can be used to estimate the biodegradability of new or untested chemicals europa.eunih.gov. For phenols and anilines, QSAR studies have shown that while toxicity is often correlated with hydrophobicity, biodegradability is more dependent on electronic and steric properties nih.gov.

A QSAR study on the toxicity of phenols and thiophenols to Photobacterium phosphoreum successfully used electronic and physicochemical descriptors to build predictive models using multiple linear regression (MLR) and artificial neural networks (ANN) researchgate.net. The development of a specific QSAR model for the biodegradability of alkylated phenolic thioethers would require a training set of structurally similar compounds with reliable experimental data. In the absence of such a focused model, general biodegradability prediction models could be applied to this compound, though the uncertainty of the prediction would be higher. These models often use descriptors such as molecular weight, logP (octanol-water partition coefficient), and various electronic and topological indices to make predictions d-nb.info.

Molecular simulation techniques, such as molecular docking, can provide insights into the potential interactions between a chemical and the active site of a metabolizing enzyme.

Laccases: Laccases are copper-containing oxidases that can degrade a wide range of phenolic compounds and are of great interest for bioremediation nih.gov. Molecular docking studies have been used to investigate the interaction of various substituted phenols with laccases. For example, a study on nonylphenol and octylphenol (B599344) isomers with laccase from Trametes versicolor showed that the position and branching of the alkyl chain affect the binding affinity nih.gov. Another study used molecular docking to investigate the interaction of ortho-substituted phenols with tyrosinase, a related polyphenol oxidase mdpi.com. These studies suggest that this compound could potentially be a substrate for laccases, with the ethyl and methylthio groups influencing its orientation and binding energy within the enzyme's active site. Molecular docking simulations could be employed to predict the binding affinity and preferred binding pose of this compound in the active site of various laccases, providing a hypothesis for its potential enzymatic degradation nih.gov.

Cytochrome P450: Cytochrome P450 monooxygenases are a versatile family of enzymes involved in the metabolism of a vast array of xenobiotics, including in microorganisms. They catalyze various oxidative reactions, including hydroxylations and heteroatom oxidations youtube.com. The initial step in the microbial degradation of some ethers, for instance, is catalyzed by a cytochrome P450 enzyme. Given their broad substrate specificity, it is plausible that a microbial cytochrome P450 could catalyze the initial oxidation of this compound, either at the aromatic ring, the ethyl group, or the sulfur atom.

| Enzyme | Potential Role in Biotransformation | Insights from Molecular Simulation |

| Laccase | Oxidation of the phenolic hydroxyl group, leading to polymerization or degradation. | Docking studies on similar alkylated phenols suggest that this compound could be a substrate, with its substituents influencing binding. |

| Cytochrome P450 | Hydroxylation of the aromatic ring or ethyl group, or oxidation of the methylthio group. | General knowledge of P450 mechanisms suggests these are all possible initial transformation steps. Specific simulations could predict the most likely site of attack. |

In Vitro Mammalian Metabolism of Phenolic Thioethers

The metabolism of xenobiotics in mammals is a critical determinant of their toxicity and clearance. For phenolic thioethers, metabolism can occur at the phenolic hydroxyl group, the aromatic ring, and the thioether linkage.

The primary route of metabolism for thioethers in mammals is oxidation of the sulfur atom, catalyzed by cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzymes nih.gov. This leads to the formation of sulfoxides and subsequently sulfones. A study on the in vitro sulfoxidation of several thioether pesticides by human liver microsomes found that the reaction was predominantly driven by P450 enzymes (85-90%) nih.gov. Multiple P450 isoforms, including members of the CYP1A, CYP2B, CYP2C, CYP2D, and CYP3A subfamilies, were shown to be capable of catalyzing this reaction nih.govnih.gov. Specifically, the CYP2C subfamily often displayed high affinity and clearance rates for thioether sulfoxidation nih.gov.

In addition to S-oxidation, the phenolic group of this compound would be expected to undergo phase II conjugation reactions. These include glucuronidation and sulfation, which are common pathways for the detoxification and excretion of phenolic compounds. A study on the metabolism of berry polyphenols in humans found that phenolic sulfates were highly abundant metabolites in plasma whiterose.ac.uk.

Therefore, the in vitro mammalian metabolism of this compound is predicted to involve a combination of P450-mediated S-oxidation and conjugation of the phenolic hydroxyl group. The resulting metabolites would be more water-soluble and more readily excreted from the body.

| Metabolic Pathway | Key Enzymes Involved | Expected Metabolites of this compound |

| S-Oxidation | Cytochrome P450 (e.g., CYP1A2, CYP2B6, CYP2C9, CYP3A4), Flavin-containing monooxygenases (FMO) | 2-Ethyl-3-(methylsulfinyl)phenol (sulfoxide), 2-Ethyl-3-(methylsulfonyl)phenol (sulfone) |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound glucuronide |

| Sulfation | Sulfotransferases (SULTs) | This compound sulfate (B86663) |

No Publicly Available Data on the Environmental Chemistry and Biotransformation of this compound

Despite a comprehensive search of scientific literature and databases, no specific research findings on the environmental chemistry and biotransformation of the chemical compound this compound could be located. As a result, the requested article detailing its metabolic fate in hepatic systems cannot be generated at this time.

Extensive searches were conducted to identify studies related to the metabolism of this compound, focusing on its characterization in various in vitro hepatic models and the enzyme systems responsible for its clearance. These searches, however, did not yield any specific data on this particular compound.

Therefore, it is not possible to provide scientifically accurate information or data tables concerning the following topics as requested:

Enzyme Systems Involved in Metabolic Clearance (e.g., P450, Glutathione (B108866) S-transferases)

Without published research on the biotransformation of this compound, any attempt to detail its metabolic pathways, the identity of its metabolites, or the specific enzymes involved—such as cytochrome P450 isoforms or glutathione S-transferases—would be speculative and would not meet the required standards of scientific accuracy.

Further research into the metabolic fate of this compound is required before a comprehensive and factual article on its environmental chemistry and biotransformation can be written.

Biological Activities and Mechanistic Investigations Excluding Clinical Human Trials

Antimicrobial Efficacy Assessments

No direct in vitro antimicrobial efficacy assessments for 2-Ethyl-3-(methylthio)phenol have been reported in the available scientific literature. However, studies on structurally related thiophene (B33073) and phenol (B47542) derivatives provide some indication of potential antimicrobial activities.

In Vitro Assays against Bacterial and Fungal Strains

Research into various thiophene derivatives has demonstrated a broad spectrum of antimicrobial activities. For instance, certain armed thiophene derivatives have shown potent antibacterial activity, with some being more effective against Pseudomonas aeruginosa than the standard drug gentamicin. nih.govnih.gov These compounds were also active against several fungal species. nih.govnih.gov The antimicrobial action of some nitrothiophenes is thought to involve nucleophilic attack by intracellular thiols, leading to halogen displacement or the formation of Meisenheimer complexes. nih.gov

Substituted thiophenes have been evaluated for their minimum inhibitory concentration (MIC) against E. coli, M. luteus, and A. niger, with compounds like 2-chloro-3,5-dinitrothiophene (B189638) and 2-bromo-3,5-dinitrothiophene (B1621092) showing high activity. nih.gov Furthermore, novel thiophene derivatives have exhibited bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli. researchgate.net The presence of a thiophene ring, along with other functional groups, appears to be crucial for their antimicrobial action. researchgate.net

On the other hand, studies on phenolic compounds have also revealed significant antimicrobial properties. For example, 2-ethylhexanol, a volatile organic compound, has demonstrated notable antifungal activity against Fusarium oxysporum f. sp. cucumerinum. nih.gov The mechanism of action is believed to involve damage to the hyphal cell wall and membrane integrity. nih.gov Similarly, various phenol derivatives have been shown to possess antimicrobial activity against a range of pathogens. eurekaselect.com

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound/Derivative | Test Organism | Activity/Result | Reference |

| Armed Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.govnih.gov |

| 2-chloro-3,5-dinitrothiophene | E. coli, M. luteus, A. niger | High activity | nih.gov |

| 2-bromo-3,5-dinitrothiophene | E. coli, M. luteus, A. niger | High activity | nih.gov |

| Novel Thiophene Derivatives 4 & 8 | Colistin-resistant A. baumannii & E. coli | Bactericidal effects | researchgate.net |

| 2-Ethylhexanol | Fusarium oxysporum f. sp. cucumerinum | High antifungal activity | nih.gov |

Antioxidant Capacity and Radical Scavenging Properties

Direct experimental data on the antioxidant capacity and radical scavenging properties of this compound are not available. However, research on related phenolic and thiophenolic compounds provides a basis for predicting potential activity.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Studies on various phenol and thiophenol analogues have demonstrated their potential as radical scavengers. In a systematic investigation, several substituted phenol and thiophenol derivatives were evaluated using DPPH and ABTS assays. nih.gov The results indicated that phenol derivatives generally exhibited higher scavenging activity. nih.gov Specifically, compounds with electron-donating substituents, such as amino and methoxy (B1213986) groups, showed notable performance, in some cases surpassing the reference antioxidant, Trolox. nih.gov

Research on catechol thioethers has also revealed their antioxidant potential through DPPH radical tests and ABTS assays. mdpi.comnih.gov The presence of heterocyclic groups in these thioethers was found to contribute to their effectiveness as antioxidants. mdpi.comnih.gov Furthermore, a study on methylbenzenediol derivatives showed that their radical scavenging ability was influenced by their molecular structure, with some compounds being able to scavenge multiple radicals. researchgate.net

Inhibition of Oxidative Damage in Biological Systems (e.g., DNA, Lipid Peroxidation)

While specific data for this compound is lacking, related compounds have been shown to inhibit oxidative damage. For instance, certain catechol thioethers containing heterocyclic groups have been identified as effective antioxidants capable of protecting DNA and lipids from various radical species. mdpi.comnih.gov These compounds were shown to reduce the concentration of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation. mdpi.com

Table 2: Antioxidant Activity of Selected Phenol and Thiophenol Analogs

| Compound/Derivative | Assay | Result | Reference |

| 2-Aminophenol | DPPH, ABTS | High scavenging activity | nih.gov |

| 4-Methoxyphenol | DPPH, ABTS | High scavenging activity | nih.gov |

| Catechol thioethers with heterocyclic groups | DPPH, ABTS | Effective antioxidant | mdpi.comnih.gov |

| 2-Methylbenzene-1,4-diol | DPPH | Scavenges four moles of DPPH radicals | researchgate.net |

| 4-Methylbenzene-1,2-diol | DPPH | Scavenges four moles of DPPH radicals | researchgate.net |

Enzyme Modulation and Receptor Binding Studies

There are no specific studies on the enzyme modulation or receptor binding properties of this compound. However, research on similar phenolic structures provides some context for potential interactions.

In Vitro Assays for Enzyme Inhibition/Activation

Simple phenolic compounds have been shown to inhibit the activity of various enzymes, including alpha-amylase and trypsin, through covalent attachment to reactive nucleophilic sites on the enzymes. nih.gov The degree of inhibition depends on the reactivity of the phenolic compound. nih.gov

In terms of receptor binding, a study on the degradation products of commercial insecticides, which included methylthiophenols, evaluated their estrogenic activity. jst.go.jp Using a yeast two-hybrid assay, it was found that 4-(methylthio)phenol (B156131) and 3-methyl-4-(methylthio)phenol (B1676489) exhibited significant binding affinity to the human estrogen receptor α (hERα). jst.go.jp This suggests that the alkylthio-group at the para-position of a phenol ring may play a key role in receptor binding. jst.go.jp

Table 3: Enzyme Modulation and Receptor Binding of Related Phenolic Compounds

| Compound/Derivative | Target | Activity | Reference |

| Simple Phenolic Compounds | α-Amylase, Trypsin | Inhibition | nih.gov |

| 4-(Methylthio)phenol | Human Estrogen Receptor α | Binding Affinity | jst.go.jp |

| 3-Methyl-4-(methylthio)phenol | Human Estrogen Receptor α | Binding Affinity | jst.go.jp |

While there is a clear gap in the scientific literature regarding the biological activities of this compound, the examination of its structural analogs provides a valuable starting point for future research. The antimicrobial properties observed in various thiophene and phenol derivatives, the antioxidant capacity of substituted phenols and thiophenols, and the enzyme and receptor interactions of related phenolic compounds suggest that this compound may possess a range of interesting biological activities. Direct experimental investigation of this compound is necessary to confirm these predictions and to fully elucidate its potential as a bioactive molecule.

Receptor Binding and Molecular Docking Analysis

No studies were identified that have performed receptor binding assays or molecular docking simulations specifically with this compound. Research in this area typically involves testing the compound against specific biological targets, such as enzymes or cellular receptors, to determine its binding affinity and potential mode of action at a molecular level. The absence of such data means that no information can be provided on its potential interactions with biological receptors.

Chemoecological Roles as Semiochemicals

There is no available research to characterize this compound as a semiochemical, which is a chemical substance used in communication between organisms.

Olfactory Receptor Interactions and Behavioral Responses

No literature was found that examines the interaction of this compound with the olfactory receptors of any species. Such studies would be necessary to understand if the compound can be detected by animals and what, if any, behavioral responses it might trigger.

Interspecies Chemical Communication (e.g., Orchid-Pollinator Systems)

Similarly, no research has been published that implicates this compound in any form of interspecies chemical communication, such as the relationship between orchids and their pollinators. While many phenols and sulfur-containing compounds are known to act as floral attractants, this specific molecule has not been identified in such a context in the available scientific literature.

Due to the lack of specific data for this compound in these areas, it is not possible to provide a detailed, research-based article on these topics.

An Examination of this compound in Flavor and Aroma Chemistry

The field of flavor and aroma chemistry seeks to identify and characterize the specific volatile and non-volatile compounds that contribute to the sensory experience of food and beverages. While many compounds have been extensively studied, the specific molecule This compound remains largely uncharacterized in scientific literature concerning its role as a flavor or aroma component. This article will address the current state of knowledge regarding this compound, adhering strictly to the requested topics based on available scientific data.

Q & A

Q. Advanced Research Focus

- Model Organisms : Use Daphnia magna or Vibrio fischeri for acute toxicity (EC50) testing, noting higher sensitivity in sulfur-metabolizing microbes .

- Sublethal Effects : Measure oxidative stress biomarkers (e.g., glutathione peroxidase activity) in exposed cell lines.

- Dose-Response Curves : Account for thiol-reactivity by including reducing agents (e.g., DTT) in media to prevent false-positive cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.